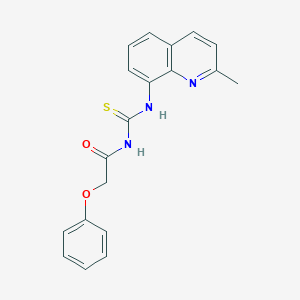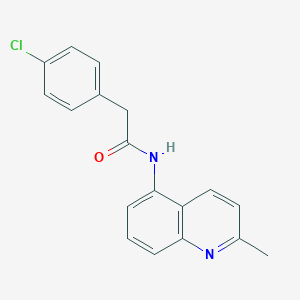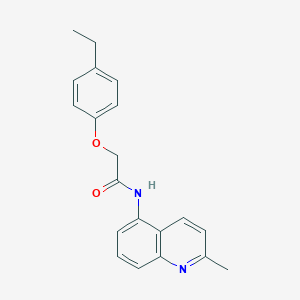![molecular formula C21H16ClN3O2 B505550 2-chloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B505550.png)
2-chloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide is an organic compound with a complex structure that includes a benzoxazole moiety, a pyridine ring, and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide typically involves multiple steps, including the formation of the benzoxazole ring, the introduction of the pyridine moiety, and the final coupling to form the carboxamide. Common synthetic routes may involve:
Formation of Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives under acidic conditions.
Introduction of Pyridine Moiety: This step often involves the use of pyridine derivatives and may require conditions such as reflux in the presence of a suitable catalyst.
Coupling to Form Carboxamide: The final step involves the coupling of the benzoxazole and pyridine intermediates to form the carboxamide, typically using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups, such as reducing nitro groups to amines.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and pyridine moieties, to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
2-chloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it suitable for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: It can be used in biological research to study its effects on various cellular processes and pathways.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-5-methylaniline: This compound shares a similar chloro and methyl substitution pattern but lacks the benzoxazole and pyridine moieties.
Benzoxazole Derivatives: Compounds with similar benzoxazole structures but different substituents can be compared to highlight the unique properties of 2-chloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C21H16ClN3O2 |
|---|---|
Poids moléculaire |
377.8g/mol |
Nom IUPAC |
2-chloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H16ClN3O2/c1-12-5-8-16-18(10-12)27-21(25-16)14-7-6-13(2)17(11-14)24-20(26)15-4-3-9-23-19(15)22/h3-11H,1-2H3,(H,24,26) |
Clé InChI |
OLNTWWMUWLPYDS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)C)NC(=O)C4=C(N=CC=C4)Cl |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)C)NC(=O)C4=C(N=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-fluorobenzamide](/img/structure/B505475.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxybenzamide](/img/structure/B505476.png)
![N-(3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B505478.png)
![N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B505479.png)
![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B505480.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B505483.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B505485.png)
![2-(4-chlorophenyl)-N-[4-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B505486.png)
![5-(4-chlorophenyl)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B505487.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide](/img/structure/B505490.png)
